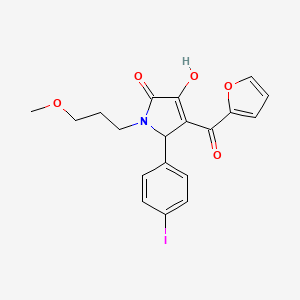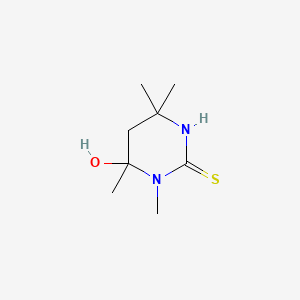![molecular formula C14H11N3O3 B15083039 Nicotinic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide](/img/structure/B15083039.png)
Nicotinic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]nicotinohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a benzodioxole ring and a nicotinohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]nicotinohydrazide can be synthesized through the condensation reaction between 1,3-benzodioxole-5-carbaldehyde and nicotinohydrazide. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization from an appropriate solvent, such as ethanol .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-1,3-benzodioxol-5-ylmethylidene]nicotinohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]nicotinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while reduction can produce hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for treating infections and cancer.
Wirkmechanismus
The mechanism of action of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]nicotinohydrazide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This is achieved through the modulation of microtubule assembly, leading to mitotic blockade and cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-[(E)-1,3-benzothiazol-2-ylmethylidene]nicotinohydrazide: This compound shares a similar hydrazone structure but contains a benzothiazole ring instead of a benzodioxole ring.
N’-[(E)-3,5-dibromo-2-hydroxybenzylidene]nicotinohydrazide: This derivative features a dibromo-substituted benzylidene moiety.
Uniqueness
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]nicotinohydrazide is unique due to its benzodioxole ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H11N3O3 |
|---|---|
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H11N3O3/c18-14(11-2-1-5-15-8-11)17-16-7-10-3-4-12-13(6-10)20-9-19-12/h1-8H,9H2,(H,17,18)/b16-7+ |
InChI-Schlüssel |
GRDUOCQGQPFYBD-FRKPEAEDSA-N |
Isomerische SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CN=CC=C3 |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CN=CC=C3 |
Löslichkeit |
20 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15082956.png)
![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B15082960.png)
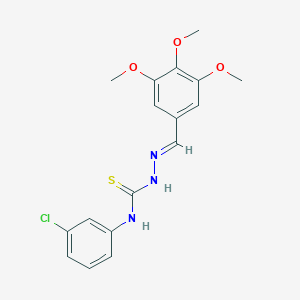
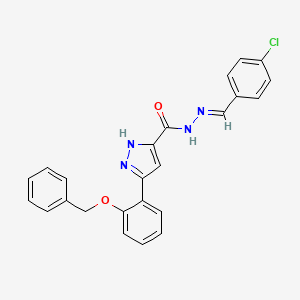
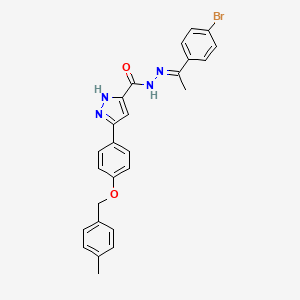



![2-(4-methoxybenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B15083031.png)
![2-chloro-6-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B15083037.png)
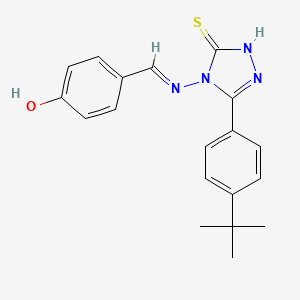
![4-methyl-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide](/img/structure/B15083049.png)
